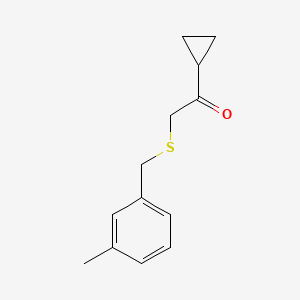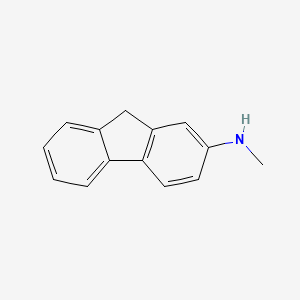
Fluoren-2-amine, N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-9H-fluoren-2-amine is an organic compound with the molecular formula C14H13N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a fluorene backbone, a polycyclic aromatic hydrocarbon, with a methyl group attached to the nitrogen atom at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-9H-fluoren-2-amine can be synthesized through various methods. One common approach involves the alkylation of 9H-fluoren-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of N-methyl-9H-fluoren-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-9H-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-9H-fluoren-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert N-methyl-9H-fluoren-2-amine to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-methyl-9H-fluoren-2-one.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Applications De Recherche Scientifique
N-methyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials with specific properties.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-methyl-9H-fluoren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-2-amine: The parent compound without the methyl group.
9,9-Dimethyl-9H-fluoren-2-amine: A derivative with two methyl groups at the 9-position.
2-Aminofluorene: Another fluorene derivative with an amine group at the 2-position.
Uniqueness
N-methyl-9H-fluoren-2-amine is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This modification can enhance its stability, solubility, and interaction with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
63019-68-1 |
|---|---|
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
N-methyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H13N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3 |
Clé InChI |
BHCLAVVCSLBFHS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


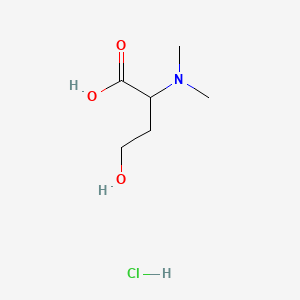
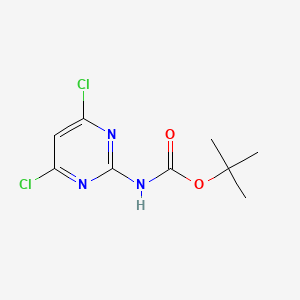
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)

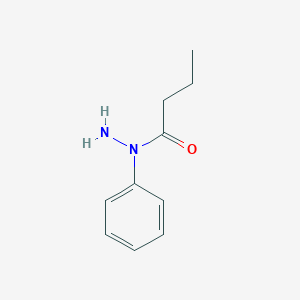
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)
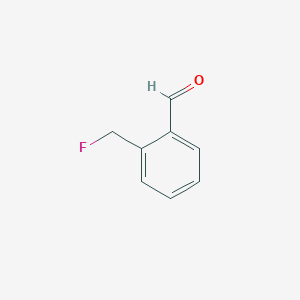
![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)


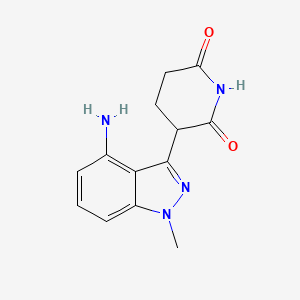
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)

